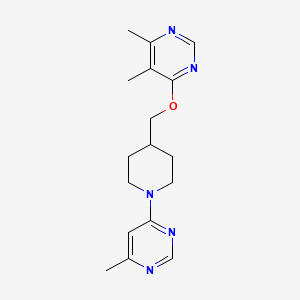
4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C17H23N5O and its molecular weight is 313.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C17H23N5O and a molecular weight of 313.405, features a complex structure that allows for interactions with various biological targets, particularly in the context of neurological disorders.
The primary biological activity of this compound is linked to its interaction with the Muscarinic acetylcholine receptor M1 . This receptor plays a crucial role in modulating neurotransmission and various signaling pathways in the central nervous system. Depending on the specific biological context, this compound may function as either an agonist or antagonist at this receptor, influencing cellular functions and potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multiple steps, utilizing advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry for structural confirmation. The synthetic pathways often include reactions with various halides and reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Biological Activity and Case Studies
Recent studies have investigated the biological activities of this compound derivatives. These studies highlight several key findings:
- Neurological Applications : The compound has shown promise in modulating muscarinic receptor activity, which could be beneficial in treating neurological disorders. For instance, it has been noted that derivatives of this compound can influence neurotransmitter release and neuronal excitability.
- Anticancer Potential : In vitro studies have indicated that related pyrimidine compounds exhibit significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
- Antimalarial Activity : Some studies have explored the antimalarial potential of pyrimidine derivatives, noting their ability to inhibit specific plasmodial kinases essential for the malaria parasite's lifecycle. This suggests that further investigation into the antimalarial properties of this compound could yield valuable insights .
Comparative Analysis
To understand the biological activity better, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine | Similar pyrimidine core, piperidine linkage | Different substitution pattern on the pyrimidine ring |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Contains a benzamide moiety | Incorporates a phenyl group instead of piperidine |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl(4-piperidin) | Combines pyrazole and piperidine | Different heterocyclic component |
This table illustrates the diversity within pyrimidine derivatives while emphasizing the unique functionalities present in this compound.
属性
IUPAC Name |
4,5-dimethyl-6-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-12-8-16(20-10-18-12)22-6-4-15(5-7-22)9-23-17-13(2)14(3)19-11-21-17/h8,10-11,15H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZPULCWGDYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














